molecular formula C18H24N4O2 B13208585 Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13208585
M. Wt: 328.4 g/mol
InChI Key: FVZJFJJWAQWDHJ-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C20_{20}H28_{28}N4_4O2_2
  • Molecular Weight : 356.46 g/mol
  • CAS Number : 2060043-52-7

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant biological activities through various mechanisms. One of the prominent mechanisms involves the inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in regulating immune responses by hydrolyzing cyclic GMP-AMP (cGAMP). The inhibition of ENPP1 enhances the activation of the cGAS-STING pathway, leading to increased expression of type I interferons and other cytokines involved in anti-tumor immunity.

Antitumor Activity

A study highlighted the antitumor efficacy of imidazo[1,2-a]pyrazine derivatives, including our compound of interest. The derivative exhibited an IC50_{50} value against ENPP1 of approximately 5.70 nM, demonstrating potent activity. In vivo studies showed that when combined with anti-PD-1 antibodies, it achieved a tumor growth inhibition rate of 77.7% in murine models .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound:

Cell Line IC50_{50} (µM) Assay Type
A5496.26 ± 0.332D Culture
HCC82720.46 ± 8.633D Culture
NCI-H35816.00 ± 9.383D Culture

These results indicate that while the compound exhibits strong anti-proliferative properties in two-dimensional cultures, its efficacy is reduced in three-dimensional environments, which more closely mimic in vivo conditions .

Study on ENPP1 Inhibition

A notable case study involved a series of imidazo[1,2-a]pyrazine derivatives where one specific derivative was shown to significantly enhance mRNA expression levels of STING pathway target genes such as IFNB1 and CXCL10 after treatment. This suggests that compounds like this compound could be pivotal in developing novel immunotherapeutic agents for cancer treatment .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H24N4O2/c1-13(2)17-15(10-19)22-9-8-21(11-16(22)20-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13H,8-12,19H2,1-2H3

InChI Key

FVZJFJJWAQWDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

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